molecular formula C9H6BrNO2 B1415581 3-Bromo-6-cyano-2-methylbenzoic acid CAS No. 1807165-41-8

3-Bromo-6-cyano-2-methylbenzoic acid

Cat. No.: B1415581
CAS No.: 1807165-41-8
M. Wt: 240.05 g/mol
InChI Key: OZOFZWBWRBSMAH-UHFFFAOYSA-N
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Description

3-Bromo-6-cyano-2-methylbenzoic acid is a chemical compound with the molecular formula C9H6BrNO2. It is a pale yellow crystalline solid with a melting point of 242-246°C and a boiling point of 384.7°C. This compound is slightly soluble in water and soluble in organic solvents such as ethanol and dimethyl sulfoxide (DMSO). It is known for its ability to form self-assembled monolayers (SAMs) on gold surfaces, making it an important molecule in various scientific research applications.

Preparation Methods

3-Bromo-6-cyano-2-methylbenzoic acid can be synthesized from 3-bromo-6-nitro-2-methylbenzoic acid through a nucleophilic substitution reaction with sodium cyanide. The resulting product is then hydrolyzed to obtain this compound. This compound can be characterized by various analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy, high-performance liquid chromatography (HPLC), infrared (IR) spectroscopy, and mass spectrometry.

Chemical Reactions Analysis

3-Bromo-6-cyano-2-methylbenzoic acid undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using reagents like sodium cyanide.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under specific conditions, leading to the formation of different products.

    Coupling Reactions: It can participate in Suzuki–Miyaura coupling reactions, which are widely used in organic synthesis to form carbon-carbon bonds.

Scientific Research Applications

3-Bromo-6-cyano-2-methylbenzoic acid is utilized in diverse scientific research fields due to its unique properties:

    Organic Synthesis: It is used as a building block in the synthesis of various organic compounds.

    Drug Discovery: The compound is employed in the development of new pharmaceuticals and biologically active molecules.

    Material Science: Its ability to form self-assembled monolayers on gold surfaces makes it valuable in material science research.

Mechanism of Action

The mechanism of action of 3-Bromo-6-cyano-2-methylbenzoic acid involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical reactions, leading to the formation of different products that can interact with biological molecules.

Comparison with Similar Compounds

3-Bromo-6-cyano-2-methylbenzoic acid can be compared with other similar compounds such as:

    3-Bromo-2-methylbenzoic acid: This compound is used in the preparation of various biologically active compounds.

    2-Methyl-3-bromo-6-cyanobenzoic acid: Another similar compound with applications in organic synthesis and material science.

These compounds share similar chemical structures but differ in their specific functional groups and applications, highlighting the uniqueness of this compound in scientific research.

Properties

IUPAC Name

3-bromo-6-cyano-2-methylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrNO2/c1-5-7(10)3-2-6(4-11)8(5)9(12)13/h2-3H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZOFZWBWRBSMAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1C(=O)O)C#N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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